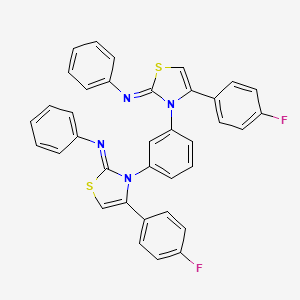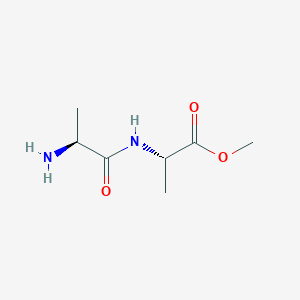
Ala-Ala-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ala-Ala-OMe can be synthesized through several methods. One common approach involves the coupling of alanine methyl ester with another alanine molecule. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields the desired dipeptide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the dipeptide. The use of solid-phase peptide synthesis (SPPS) techniques can further enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ala-Ala-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino groups.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under mild conditions.
Major Products Formed
Hydrolysis: Alanyl-alanine.
Oxidation: Nitroso or nitro derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ala-Ala-OMe has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Employed in studies of peptide transport and metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a substrate for enzyme assays.
Industry: Utilized in the production of peptide-based materials and as a precursor for the synthesis of bioactive peptides
Wirkmechanismus
The mechanism of action of Ala-Ala-OMe involves its interaction with various molecular targets, including enzymes and receptors. The methyl ester group can enhance the compound’s stability and facilitate its transport across cell membranes. Once inside the cell, this compound can be hydrolyzed to release the active dipeptide, which can then interact with specific enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ala-Ala: The non-methylated form of Ala-Ala-OMe.
Ala-Gly-OMe: A dipeptide consisting of alanine and glycine with a methyl ester group.
Gly-Gly-OMe: A dipeptide consisting of two glycine molecules with a methyl ester group .
Uniqueness
This compound is unique due to its specific structure, which includes two alanine residues and a methyl ester group. This structure imparts distinct chemical and biological properties, such as enhanced stability and membrane permeability, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H14N2O3 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |
InChI |
InChI=1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10)/t4-,5-/m0/s1 |
InChI-Schlüssel |
LNLRCQQTGATDQI-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


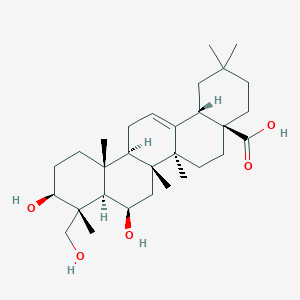
![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)


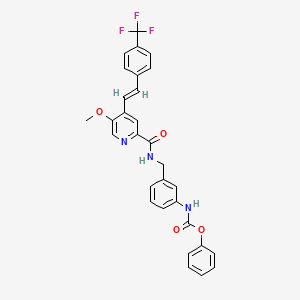
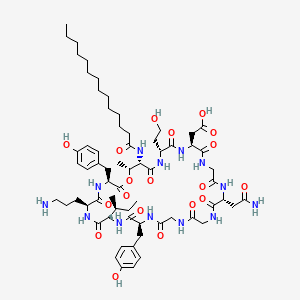
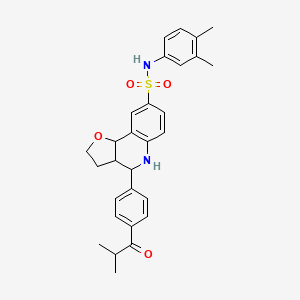
![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)

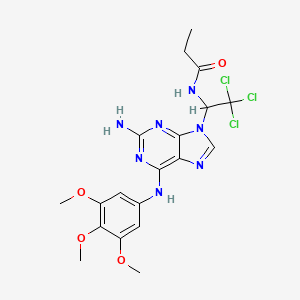
![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)

